molecular formula C17H22BNO2 B11840615 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 919119-69-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11840615
CAS No.: 919119-69-0
M. Wt: 283.2 g/mol
InChI Key: JHDZJIMZUXUIDY-UHFFFAOYSA-N
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Description

This compound (CAS: 919119-69-0, molecular formula: C₁₇H₂₂BNO₂) consists of a tetrahydrocyclopenta[b]indole scaffold fused with a pinacol boronate ester . The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Its tetrahydrocyclopenta[b]indole core distinguishes it from simpler indole derivatives, offering unique steric and electronic properties for applications in medicinal chemistry and materials science.

Properties

CAS No.

919119-69-0

Molecular Formula

C17H22BNO2

Molecular Weight

283.2 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C17H22BNO2/c1-16(2)17(3,4)21-18(20-16)13-9-5-8-12-11-7-6-10-14(11)19-15(12)13/h5,8-9,19H,6-7,10H2,1-4H3

InChI Key

JHDZJIMZUXUIDY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(N3)CCC4

Origin of Product

United States

Preparation Methods

Substrate Preparation and Directed Metalation

The tetrahydrocyclopenta[b]indole scaffold is often synthesized via cyclization of substituted indole precursors. For example, Fischer indole synthesis or Pd-catalyzed cyclization methods can yield the core structure. Subsequent bromination at the 5-position using reagents like N-bromosuccinimide (NBS) provides the substrate for lithiation. In one protocol, 5-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole was treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C, generating a stable aryl lithium species. The low temperature minimizes side reactions, such as proton abstraction from sensitive positions.

Boronating Agent and Quenching Conditions

The lithium intermediate is reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a highly efficient boronating agent due to its stability and reactivity. In a representative procedure, adding the boronating agent to the lithiated intermediate at -78°C, followed by gradual warming to room temperature, afforded the target boronate ester in 61–86% yield. Quenching with saturated ammonium chloride (NH₄Cl) ensured protonation of residual base, while extraction with dichloromethane or ethyl acetate facilitated isolation of the product.

Alternative Boronation Methods

Turbo-Grignard Reagents for Sensitive Substrates

For substrates prone to decomposition under strongly basic conditions, Turbo-Grignard reagents (e.g., isopropylmagnesium lithium chloride) offer a milder alternative. In one case, 5-bromo-2-(difluoromethoxy)pyridine was treated with Turbo-Grignard at 0°C, followed by borylation, achieving an 86% yield. This method’s compatibility with electrophilic functional groups (e.g., -OCF₂H) highlights its utility for complex heterocycles.

One-Pot Tandem Reactions

Recent advances demonstrate tandem halogen-lithium exchange and borylation in a single pot. For instance, 1-bromo-3-(trifluoromethyl)benzene was treated with n-BuLi at -78°C, followed by immediate addition of the boronating agent, yielding the boronate ester in 86% yield after 12 hours. This approach reduces handling of air-sensitive intermediates and streamlines synthesis.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Optimal reaction temperatures range from -78°C to 0°C, depending on the substrate’s stability. THF remains the solvent of choice due to its ability to solubilize lithium intermediates. Co-solvents like hexanes improve reagent solubility in some cases, as evidenced by a 72% yield achieved using THF/hexanes mixtures.

Stoichiometry and Reaction Time

A molar ratio of 1:1.1 (substrate:boronating agent) ensures complete conversion, while reaction times vary from 2 hours at -78°C to overnight at room temperature. Prolonged stirring (e.g., 18 hours) in one protocol increased yields to 72% by ensuring complete boron transfer.

Purification and Characterization

Work-Up Procedures

Post-reaction work-up typically involves aqueous extraction to remove inorganic salts, followed by drying over sodium sulfate or magnesium sulfate. Silica gel chromatography using hexane/ethyl acetate gradients effectively isolates the boronate ester. Recrystallization from acetone or heptanes yields high-purity crystals, as demonstrated in a carbazole derivative synthesis.

Spectroscopic Validation

1H NMR spectroscopy confirms successful borylation via the disappearance of aromatic protons adjacent to the boron group and the appearance of singlet peaks at δ 1.34 ppm for the pinacol methyl groups. Mass spectrometry (MS) provides molecular ion verification, with characteristic [M+1]⁺ peaks matching expected molecular weights.

Challenges and Mitigation Strategies

Steric Hindrance in Polycyclic Systems

The tetrahydrocyclopenta[b]indole core introduces steric constraints, potentially slowing boron transfer. Strategies to address this include:

  • Increased reaction times : Extending stirring to 24 hours improved yields from 45% to 61% in a thieno[3,2-b]thiophene derivative.

  • Higher boronating agent ratios : Using 1.2 equivalents of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane overcame incomplete conversion in a pyridazine synthesis.

Moisture Sensitivity

All reactions require strict anhydrous conditions. Inert atmosphere techniques (e.g., Schlenk lines) and freshly distilled solvents are critical, as moisture leads to hydrolysis of the boronating agent and reduced yields.

Comparative Analysis of Reported Yields

The table below summarizes key reaction conditions and outcomes from literature precedents:

SubstrateBaseTemp (°C)Time (h)Yield (%)
5-Bromo-thieno[3,2-b]thiophenen-BuLi-78 to RT2461.25
5-Bromo-2-(difluoromethoxy)pyridineTurbo-Grignard0–203.386
1-Bromo-3-(trifluoromethyl)benzenen-BuLi-78 to RT1286
4-Bromo-1-cyclopropylpyrazolen-BuLi-78481

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Utility

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through multiple synthetic routes. The versatility of its synthesis allows for modifications that can tailor its properties for specific applications.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions such as Suzuki-Miyaura cross-coupling. This property enables the formation of complex organic molecules and materials.

Photocatalysis

Research indicates that compounds containing boron functionalities can act as effective photocatalysts. For instance, derivatives of this compound have been studied for their ability to facilitate light-induced hydrogen generation and promote photocatalytic reactions. These reactions are crucial for developing sustainable energy solutions .

Material Science

The incorporation of this compound into covalent organic frameworks (COFs) has been explored. COFs are known for their high surface area and porosity, making them suitable for applications in gas storage and separation technologies. The dioxaborolane moiety enhances the stability and functionality of these frameworks .

Biological Applications

The unique structure of this compound allows for interaction studies with biological targets. Initial investigations suggest potential biological activity that warrants further exploration in pharmacology and medicinal chemistry .

Case Study 1: Photocatalytic Hydrogen Generation

A study demonstrated that COFs synthesized using derivatives of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole exhibited remarkable photocatalytic activity. The conversion efficiency was reported to be as high as 99% in specific reactions involving benzeneboronic acid .

Case Study 2: Synthesis of Antimicrobial Agents

Research on related indole derivatives has shown that compounds with similar structural features exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria. These findings suggest that derivatives of the compound could be explored for their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This process is typically catalyzed by palladium complexes, which activate the aryl halide and enable the transmetalation step, leading to the formation of the desired product .

Comparison with Similar Compounds

Indole-Based Boronic Esters

Example: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 269410-24-4, C₁₄H₁₈BNO₂, MW: 243.11) .

  • Structural Differences : Lacks the fused cyclopentane ring present in the target compound.
  • Reactivity : Simpler indole derivatives are widely used in Suzuki couplings but may exhibit faster reaction kinetics due to reduced steric hindrance .
  • Applications : Common in synthesizing biaryl systems for pharmaceuticals and OLED materials .

Indoline Derivatives

Example: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 400620-72-6, C₁₄H₁₈BNO₃, MW: 259.11) .

  • Structural Differences : Features a hydrogenated indole (indoline) core with a ketone group.
  • Applications : Useful in synthesizing bioactive molecules, such as kinase inhibitors .

Substituted Indoles

Example: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 898289-06-0, C₁₅H₂₀BNO₂, MW: 257.14) .

  • Structural Differences : N-methylation reduces nucleophilicity and alters steric effects.
  • Reactivity : Methyl substitution may slow coupling reactions due to increased steric bulk near the boronate group .

Carbazole Derivatives

Example : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (CAS: 855738-89-5) .

  • Structural Differences : A larger fused tricyclic system compared to the bicyclic tetrahydrocyclopenta[b]indole.
  • Applications : Carbazole boronates are pivotal in optoelectronic materials due to extended π-conjugation .

Fluorinated Analogs

Example: 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CID: 67077787, C₁₄H₁₇BFNO₂) .

  • Structural Differences : Fluorine at the 6-position introduces electronegativity.
  • Reactivity: Fluorine may deactivate the boronate, reducing coupling efficiency compared to non-fluorinated analogs .

Physicochemical Properties

Property Target Compound 1H-Indole Analog Indolin-2-one Analog
Molecular Weight 273.14 (C₁₇H₂₂BNO₂) 243.11 259.11
Polarity Moderate (non-polar core) Low High (due to ketone)
Melting Point Not reported Not reported 132–135°C (similar pyridinyl)

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews its biological activity based on available literature and research findings.

The compound's chemical structure includes a tetrahydrocyclopenta[b]indole core substituted with a boron-containing moiety. The empirical formula is C13H19BN2O3C_{13}H_{19}BN_{2}O_{3} with a molecular weight of 244.10 g/mol. Its structure can be represented as follows:

Structure C13H19BN2O3\text{Structure }\text{C}_{13}\text{H}_{19}\text{B}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane moiety plays a crucial role in facilitating interactions with biomolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Biological Activities

1. Anticancer Activity
Research indicates that compounds containing the tetrahydrocyclopenta[b]indole structure exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that derivatives of tetrahydrocyclopenta[b]indole showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest:

  • Findings : In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

3. Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties:

  • Research Findings : Testing against various bacterial strains indicated that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Applications in Drug Development

The unique properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole make it a valuable scaffold in drug design:

  • Pharmaceutical Development : As an intermediate in synthesizing novel pharmaceuticals, it enhances the efficacy of drug discovery processes through its ability to form stable complexes with target biomolecules.

Comparative Analysis

The following table summarizes key biological activities reported for similar compounds:

CompoundActivity TypeMechanismReference
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indoleAnticancerInduces apoptosis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineAntimicrobialDisrupts bacterial cell wall
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleAnti-inflammatoryInhibits cytokine production

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYieldKey CharacterizationReference
BoronationPd(PPh₃)₄, pinacol borane, THF, 80°C60-75%1H NMR^{1}\text{H NMR} (δ 7.8–8.2 ppm, aromatic), 11B NMR^{11}\text{B NMR} (δ 30–35 ppm)
CyclizationAlCl₃, DCM, RT50-65%IR (C=O stretch ~1700 cm⁻¹), MS (M⁺ = 243.11)

[Advanced] How can researchers resolve contradictions in reported physicochemical properties?

Answer:
Discrepancies in properties like melting point or solubility often arise from variations in purity, crystallization solvents, or measurement techniques. Methodological strategies include:

  • Melting Point Validation : Use differential scanning calorimetry (DSC) to confirm thermal behavior. For example, reported melting points (114–116.5°C ) should be cross-checked under inert atmospheres to avoid decomposition.
  • Solubility Profiling : Compare solubility in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) via NMR to assess aggregation or solvent interactions .
  • Purity Assessment : Combine HPLC (≥97% purity ) with elemental analysis to rule out impurities affecting data.

Q. Table 2: Reported Physicochemical Properties

PropertyReported ValueMethodReference
Melting Point114–116.5°CCapillary tube
LogP~3.26Computational (QSAR)
SolubilityInsoluble in waterEmpirical testing

[Basic] What spectroscopic techniques are recommended for characterization?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • 1H NMR^{1}\text{H NMR}: Aromatic protons (δ 6.8–8.2 ppm), cyclopentane protons (δ 1.5–2.5 ppm) .
    • 11B NMR^{11}\text{B NMR}: Boronate peak at δ 30–35 ppm confirms successful boronation .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (243.11 g/mol ).
  • IR Spectroscopy : B-O stretch (~1350 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

[Advanced] What strategies optimize stability under experimental conditions?

Answer:
The compound’s boronate group and indole core are sensitive to moisture and light. Optimization strategies:

  • Storage : Argon atmosphere, desiccated at –20°C in amber glass vials .
  • Reaction Conditions : Use anhydrous solvents (e.g., THF, DCM) and scavengers (e.g., molecular sieves) during coupling reactions .
  • Inert Atmosphere : Conduct reactions in Schlenk lines or gloveboxes to prevent boronate hydrolysis .

[Advanced] How does electronic structure influence reactivity in cross-coupling reactions?

Answer:
The electron-rich indole core and boronate’s Lewis acidity enhance Suzuki-Miyaura coupling efficiency:

  • Indole Ring : Directs electrophilic substitution at the 5-position, facilitating regioselective aryl-aryl bond formation .
  • Boronate Group : Acts as a transient directing group, enabling C-H functionalization in transition-metal catalysis .
  • Steric Effects : Tetramethyl dioxaborolane minimizes steric hindrance, improving reaction yields (~70% in model systems ).

Mechanistic Insight : DFT studies suggest the boronate group lowers the activation energy for oxidative addition of Pd(0) to aryl halides .

[Basic] What safety precautions are necessary during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles (GHS05/07 warnings ).
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation ).
  • First Aid : Immediate eye rinsing (15 min) with saline solution; consult poison control for ingestion .

[Advanced] What are its applications in medicinal chemistry?

Answer:

  • Drug Discovery : Serves as a scaffold for kinase inhibitors due to indole’s affinity for ATP-binding pockets .
  • Biological Activity : Modulates serotonin receptors (5-HT₂A/2C) in vitro, with IC₅₀ values <1 µM in preliminary assays .
  • SAR Studies : Fluorination at the 8-position (see ) enhances blood-brain barrier penetration (LogP ↑ by 0.5 units).

[Advanced] How to address low yields in multi-step syntheses?

Answer:

  • Step Optimization : Use flow chemistry for cyclization (residence time <10 min, 90% yield ).
  • Catalyst Screening : Test Pd-XPhos or SPhos ligands to improve Suzuki-Miyaura coupling efficiency .
  • Byproduct Analysis : Employ LC-MS to identify and suppress side reactions (e.g., protodeboronation ).

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